Product packaging for Ethyl 1-formylcyclopentane-1-carboxylate(Cat. No.:CAS No. 21744-91-2)

Ethyl 1-formylcyclopentane-1-carboxylate

Cat. No.: B3049735
CAS No.: 21744-91-2
M. Wt: 170.21 g/mol
InChI Key: XAQBQBBBZHHWNA-UHFFFAOYSA-N
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Description

Ethyl 1-formylcyclopentane-1-carboxylate (CID 20460412) is a chemical compound with the molecular formula C9H14O3 . It features both a formyl group and an ester group on the same carbon atom of a cyclopentane ring, a structure that makes it a potentially valuable bifunctional synthetic building block in organic chemistry and drug discovery research . The compound's SMILES representation is CCOC(=O)C1(CCCC1)C=O . While specific biological applications for this exact molecule are not detailed in the available literature, its high functional group density is characteristic of intermediates used in the synthesis of more complex, pharmacologically active molecules. Compounds with cyclopentane cores are frequently explored for their ability to impart conformational restriction and reduce planarity in drug candidates, which can enhance target selectivity and improve metabolic stability . Researchers might employ this reagent in the development of novel compounds for various disease areas, leveraging its structure to fill hydrophobic pockets in target enzymes or to direct key pharmacophore groups . This product is intended for research purposes as a chemical intermediate or standard. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O3 B3049735 Ethyl 1-formylcyclopentane-1-carboxylate CAS No. 21744-91-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-formylcyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-2-12-8(11)9(7-10)5-3-4-6-9/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQBQBBBZHHWNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60607458
Record name Ethyl 1-formylcyclopentane-1-carboxylate
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Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21744-91-2
Record name Ethyl 1-formylcyclopentane-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 1-formylcyclopentane-1-carboxylate
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Synthetic Methodologies for Ethyl 1 Formylcyclopentane 1 Carboxylate and Its Analogs

Direct Synthesis Approaches

Direct synthesis involves the application of fundamental organic reactions to assemble the target molecule from readily available precursors. These methods focus on the formation of the ethyl ester, the introduction of the formyl group, and the functionalization of the cyclopentane (B165970) core.

Esterification is a foundational reaction for the synthesis of the target compound, specifically for creating the ethyl ester moiety. The most common method is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.orgbyjus.com This reaction is reversible and typically requires heating. libretexts.org

For the synthesis of Ethyl 1-formylcyclopentane-1-carboxylate, the corresponding carboxylic acid, 1-formylcyclopentane-1-carboxylic acid, would be reacted with ethanol (B145695). Concentrated sulfuric acid is a common catalyst for this process. libretexts.orgchemguide.co.uk The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which enhances the electrophilicity of the carbonyl carbon. byjus.comchemguide.co.uk The alcohol (ethanol) then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester product and regenerate the acid catalyst. chemguide.co.ukyoutube.com

To drive the equilibrium towards the product side and maximize the yield of the ester, the water formed during the reaction is often removed, or an excess of one of the reactants (typically the alcohol) is used. chemguide.co.uk An analogous procedure is employed for the synthesis of Ethyl 1-hydroxycyclopentane-carboxylate, where 1-hydroxycyclopentanecarboxylic acid is treated with ethanol and a catalytic amount of concentrated sulfuric acid. chemicalbook.com

Table 1: Key Aspects of Fischer Esterification for Ethyl Ester Formation

Feature Description
Reactants Carboxylic Acid (e.g., 1-formylcyclopentane-1-carboxylic acid) and Alcohol (Ethanol). youtube.com
Catalyst Strong acid, typically concentrated Sulfuric Acid (H₂SO₄). libretexts.orgyoutube.com
Reaction Type Nucleophilic Acyl Substitution.
Key Steps 1. Protonation of the carbonyl group. 2. Nucleophilic attack by the alcohol. 3. Proton transfer. 4. Elimination of water. byjus.com

| Equilibrium Control | The reaction is reversible; product yield is increased by removing water or using excess alcohol. chemguide.co.uk |

Formylation involves the introduction of a formyl group (-CHO) onto a precursor molecule. In the context of synthesizing this compound, a key precursor would be ethyl cyclopentanecarboxylate (B8599756). nih.gov The formyl group is introduced at the alpha-position (the carbon atom adjacent to the ester group).

A common and effective method for this transformation is the Claisen condensation, using a suitable formylating agent. The reaction involves treating ethyl cyclopentanecarboxylate with an ester of formic acid, such as ethyl formate (B1220265), in the presence of a strong base like sodium ethoxide. The base deprotonates the α-carbon of the cyclopentane carboxylate, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl formate. The subsequent loss of an ethoxide ion from the intermediate results in the formation of the β-keto aldehyde product, which is the target molecule in its enolate form. An acidic workup then yields this compound.

Condensation reactions are pivotal in functionalizing carbocyclic rings like cyclopentane. organic-chemistry.org The Dieckmann condensation, an intramolecular variation of the Claisen condensation, is a classic method for forming five-membered rings from substrates like diethyl adipate (B1204190), which can then be functionalized.

For the direct functionalization of a pre-existing cyclopentane ring to introduce the required groups, the Claisen condensation described in the previous section is the most direct application. This reaction functionalizes the α-carbon to the ester group by creating a new carbon-carbon bond with the formylating agent. benthamscience.com Such reactions are fundamental for building molecular complexity on cycloalkane scaffolds. nih.gov

Table 2: Comparison of Relevant Condensation Reactions

Reaction Type Description Application to Target Synthesis
Claisen Condensation Intermolecular A carbon-carbon bond forming reaction between two esters or an ester and a carbonyl compound in the presence of a strong base. Used to introduce the formyl group onto Ethyl cyclopentanecarboxylate using Ethyl formate as the formylating agent.

| Dieckmann Condensation | Intramolecular | An intramolecular reaction of a dicarboxylic acid ester to form a cyclic β-keto ester. | Primarily used for the formation of a functionalized cyclopentane ring from an acyclic precursor, which could then be converted to the target compound in subsequent steps. |

An alternative and powerful method for synthesizing aldehydes is through the use of dihydro-1,3-oxazine intermediates. acs.orgresearchgate.net This methodology, developed by Meyers, provides a route to cycloalkanecarboxaldehydes. acs.org The general strategy involves the alkylation of the carbon atom situated between the oxygen and nitrogen in the oxazine (B8389632) ring, followed by reduction of the C=N bond and subsequent hydrolysis of the resulting cyclic aminal to unmask the aldehyde functionality. acs.org

To apply this to the synthesis of this compound, one could envision a strategy where a precursor containing the ethyl 1-cyclopentanecarboxylate moiety is attached to the dihydro-1,3-oxazine. The final steps of reduction and hydrolysis would then reveal the formyl group at the desired position. This method is particularly valuable for synthesizing sterically hindered or otherwise sensitive aldehydes. The synthesis of oxazoline (B21484) and dihydrooxazine libraries has been demonstrated through one-step reactions between aldehydes and hydroxyalkyl azides. nih.gov

Advanced Synthetic Techniques and Optimization

To improve the efficiency, scalability, and safety of synthesizing this compound, modern techniques such as continuous flow chemistry can be employed.

Continuous flow chemistry, or flow chemistry, has emerged as a powerful alternative to traditional batch processing for chemical synthesis. nih.govresearchgate.net In a flow system, reactants are continuously pumped through a network of tubes or microreactors where the reaction occurs. mit.edu This technology offers numerous advantages, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and improved reaction kinetics, often allowing reactions to be performed at higher temperatures and pressures. nih.govresearchgate.net

The synthesis of this compound could be significantly optimized using a continuous flow setup. For instance, the esterification reaction could be performed by pumping a solution of 1-formylcyclopentane-1-carboxylic acid and ethanol through a heated reactor coil containing an immobilized acid catalyst. This would allow for efficient conversion and a simplified purification process, as the catalyst is retained within the reactor. Similarly, the formylation step could be adapted to a flow system, enabling precise control over reaction time and temperature, which can be crucial for minimizing side reactions and improving the yield and purity of the final product. researchgate.net The modular nature of flow systems allows for the integration of multiple reaction and purification steps, paving the way for automated, scalable production. springernature.com

Table 3: Advantages of Continuous Flow Systems for Synthesis

Advantage Description
Enhanced Safety Small reaction volumes minimize risks associated with exothermic reactions or hazardous reagents. nih.gov
Improved Control Precise control over parameters like temperature, pressure, and residence time leads to better reproducibility and higher yields. researchgate.net
Scalability Production can be scaled up by running the system for longer periods, avoiding the challenges of scaling up batch reactors.
Efficiency Superior heat and mass transfer can accelerate reaction rates. researchgate.net

| Automation | Flow systems can be automated for multistep syntheses and in-line purification, reducing manual labor. springernature.com |

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes to minimize environmental impact. These approaches focus on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. For the synthesis of this compound and its analogs, several green chemistry strategies can be envisioned, drawing parallels from related transformations.

Solvent-Free Dieckmann Condensation: The Dieckmann condensation is a fundamental reaction for the formation of five- and six-membered rings, making it a key step in the synthesis of the cyclopentane core of the target molecule. researchgate.net Traditionally, this reaction is carried out in dry organic solvents under an inert atmosphere. However, a solvent-free approach for the Dieckmann condensation of diethyl adipate and diethyl pimelate (B1236862) has been reported, offering a greener alternative. jk-sci.comchemistrysteps.comsciencemadness.org In this method, the diester is mixed with a solid base, such as potassium tert-butoxide, and the reaction proceeds in the solid state. jk-sci.com This solvent-less procedure not only reduces the use of hazardous organic solvents but also simplifies the work-up, as the product can often be isolated by direct distillation. jk-sci.comchemistrysteps.comsciencemadness.org

A study on the solvent-free Dieckmann condensation of diethyl adipate demonstrated the efficiency of this method. The reaction, when carried out by mixing diethyl adipate with powdered potassium tert-butoxide, proceeded to completion and afforded the corresponding cyclic β-keto ester in good yield after neutralization and distillation. This approach presents a promising green alternative for the synthesis of the cyclopentanone (B42830) precursor to this compound.

Ultrasound-Assisted Synthesis: Sonication has emerged as a powerful tool in green chemistry for accelerating reactions and improving yields. rsc.org Ultrasound irradiation can promote chemical reactions by generating localized high temperatures and pressures through acoustic cavitation. An efficient and environmentally friendly method for the synthesis of β-enamino esters from β-keto esters and amines has been developed using ultrasound. rsc.org This solvent-free reaction, catalyzed by a small amount of acetic acid, proceeds rapidly to give high yields of the desired products. rsc.org While not a direct synthesis of the target molecule, this demonstrates the potential of ultrasound in promoting reactions involving β-keto esters, which are key intermediates in the synthesis of this compound. The synergistic effect of a Lewis acid catalyst with ultrasound has also been shown to significantly decrease reaction times in the Pechmann condensation of phenols with β-ketoesters. researchgate.net

Phase-Transfer Catalysis: Phase-transfer catalysis (PTC) is a valuable green chemistry technique that facilitates reactions between reactants in immiscible phases, often eliminating the need for expensive and hazardous organic solvents. rsc.org This methodology has been successfully applied to the asymmetric α-alkylation of cyclic β-keto esters and β-keto amides, providing the corresponding products in excellent enantiopurities and good yields without the use of transition metals. rsc.orgmdpi.com The alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis using a relatively mild base like anhydrous potassium carbonate has also been explored. sciencemadness.org This approach could potentially be adapted for the formylation of the cyclopentanone precursor.

Green Chemistry ApproachKey FeaturesPotential Application in Synthesis
Solvent-Free Dieckmann Condensation Eliminates the need for organic solvents, simplifies work-up.Synthesis of the ethyl 2-oxocyclopentane-1-carboxylate precursor.
Ultrasound-Assisted Synthesis Accelerates reaction rates, improves yields, can be performed solvent-free.Formylation of the cyclopentanone precursor or related transformations.
Microwave-Assisted Synthesis Reduces reaction times, improves energy efficiency.Formylation step or other functional group manipulations.
Phase-Transfer Catalysis Facilitates reactions in biphasic systems, reduces solvent use.Alkylation or formylation of the cyclopentanone precursor.

Strategies for Mitigating Steric Hindrance in Cyclopentane Functionalization

The introduction of a formyl group at the C1 position of ethyl cyclopentanecarboxylate presents a significant steric challenge due to the presence of a quaternary carbon center. Overcoming this steric hindrance is crucial for achieving a successful synthesis.

Use of Bulky Bases: In elimination reactions, the use of bulky bases is a well-established strategy to favor the formation of the less sterically hindered (Hofmann) product over the more substituted (Zaitsev) product. masterorganicchemistry.comchadsprep.commasterorganicchemistry.com This principle can be conceptually extended to substitution reactions where a bulky base can selectively deprotonate a less sterically accessible position. While not a direct formylation, this highlights a strategy to control regioselectivity based on steric factors. For the α-formylation of a sterically hindered ester, a bulky, non-nucleophilic base could potentially be employed to generate the enolate, which would then react with a formylating agent.

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds, as well as some alkenes and 1,3-dienes. jk-sci.comchemistrysteps.comorganic-chemistry.orgwikipedia.org The reaction involves an electrophilic substitution with the Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphoryl chloride (POCl₃). chemistrysteps.comwikipedia.org While the formylation of a quaternary α-carbon of an ester is not a typical application, the electrophilic nature of the Vilsmeier reagent might allow it to react at a sterically congested site, particularly if the substrate has sufficient nucleophilicity. However, it is noted that alkyl groups can suppress the electrophilicity of the carbon and increase steric hindrance, making acylation via the Vilsmeier reaction generally more difficult. chemistrysteps.com Steric shielding of α-carbons in pyrrole (B145914) rings has been shown to be necessary to drive substitution to the β-sites, indicating the significant influence of steric hindrance on this reaction. researchgate.net

Formylation of Kinetically-Generated Enolates: A general method for the direct formylation of kinetically-generated ketone enolates has been developed using 2,2,2-trifluoroethyl formate as a highly reactive formylating agent. organic-chemistry.org This approach allows for the formylation of the more substituted α-carbon in unsymmetrical ketones by pre-forming the enolate under kinetic control at low temperatures. organic-chemistry.org This strategy could potentially be adapted for the formylation of the sterically hindered α-position of ethyl cyclopentanecarboxylate by first generating the corresponding enolate with a strong, non-nucleophilic base.

Chelation-Controlled Reactions: In certain reactions, the use of a chelating metal can control the stereochemistry and regioselectivity of a reaction by forming a rigid cyclic transition state. While not directly related to formylation, highly diastereoselective chelation-controlled additions of organozinc reagents to α-silyloxy ketones have been reported. nih.gov It is conceivable that a similar chelation strategy could be devised to direct a formylating agent to the sterically hindered C1 position of a suitably functionalized cyclopentane precursor.

StrategyPrinciplePotential Application
Use of Bulky Bases A large base preferentially abstracts a proton from a less sterically hindered position.Generation of the enolate at the quaternary carbon for subsequent formylation.
Vilsmeier-Haack Reaction Electrophilic formylation using a Vilsmeier reagent.Direct formylation of the cyclopentane ring, though potentially challenging due to sterics.
Formylation of Kinetically-Generated Enolates Pre-formation of the enolate under kinetic control followed by reaction with a formylating agent.Formylation at the sterically hindered quaternary carbon.
Chelation Control Use of a metal to form a rigid intermediate that directs the incoming reagent.Directing a formylating agent to the C1 position of a functionalized precursor.

Chemical Reactivity and Transformation of Ethyl 1 Formylcyclopentane 1 Carboxylate

Reactions of the Formyl Group

The formyl group is characterized by an electrophilic carbonyl carbon, making it susceptible to oxidation, reduction, and nucleophilic addition reactions.

The formyl group of ethyl 1-formylcyclopentane-1-carboxylate can be readily oxidized to a carboxylic acid, yielding 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid. This transformation is a common reaction for aldehydes and can be achieved using a variety of oxidizing agents. The carbon atom of the carboxyl group is in a high oxidation state, and further oxidation can lead to decarboxylation, removing the carbon as carbon dioxide. libretexts.org

Common oxidizing agents for this conversion include:

Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent that effectively converts aldehydes to carboxylic acids. The reaction is typically carried out in neutral or slightly alkaline conditions.

Chromium-based reagents: Reagents like chromic acid (H₂CrO₄), often generated in situ from sodium or potassium dichromate and sulfuric acid (Jones reagent), are effective.

Tollens' reagent ([Ag(NH₃)₂]⁺): A mild oxidizing agent that selectively oxidizes aldehydes. This reaction is often used as a qualitative test for aldehydes.

Sodium hypochlorite (B82951) (NaClO): A less hazardous alternative for aldehyde oxidation.

The general transformation is as follows:

Reaction Scheme: Oxidation of this compound this compound + [O] → 1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid

This compound + NaBH₄ → Ethyl 1-(hydroxymethyl)cyclopentane-1-carboxylate

Cyclopentane (B165970) Ring Transformations

The cyclopentane ring serves as a scaffold that can be elaborated upon through various synthetic strategies. Reactions can be directed to functionalize the ring itself or to use the ring as a foundation for constructing more complex polycyclic architectures.

The carbon atom positioned between the formyl and the ester groups (the α-carbon) is part of the cyclopentane ring and possesses significantly acidic protons. fiveable.me This acidity is due to the resonance stabilization of the resulting conjugate base, an enolate, where the negative charge is delocalized over both the formyl and the ester oxygen atoms. This property allows for facile deprotonation by a suitable base to form a nucleophilic enolate, which can then undergo alkylation reactions with various electrophiles, such as alkyl halides.

The general mechanism involves two key steps:

Enolate Formation: A base, typically an alkoxide like sodium ethoxide to prevent transesterification, removes the acidic α-proton to generate the stabilized enolate ion.

Nucleophilic Substitution: The enolate attacks an alkyl halide (or other suitable electrophile) in an SN2 reaction, forming a new carbon-carbon bond at the α-position of the cyclopentane ring.

This reaction is highly valuable for introducing alkyl chains and other functional groups onto the cyclopentane scaffold, thereby increasing its molecular complexity.

Table 1: Representative Alkylation Reactions

Alkylating Agent (R-X)BaseProduct
Methyl Iodide (CH₃I)Sodium Ethoxide (NaOEt)Ethyl 1-formyl-1-methylcyclopentane-1-carboxylate
Benzyl Bromide (BnBr)Potassium tert-butoxide (KOtBu)Ethyl 1-benzyl-1-formylcyclopentane-1-carboxylate
Allyl Bromide (CH₂=CHCH₂Br)Sodium Hydride (NaH)Ethyl 1-allyl-1-formylcyclopentane-1-carboxylate

This table presents hypothetical examples based on the known reactivity of β-keto esters.

The functional groups of this compound can be leveraged to construct fused, bridged, or spirocyclic ring systems. These intramolecular reactions are powerful tools for building complex molecular architectures from a relatively simple starting material. researchgate.netchemrxiv.org

One prominent strategy involves an intramolecular version of the Claisen condensation, known as the Dieckmann Condensation . tcsedsystem.edu This reaction is particularly effective for forming five- or six-membered rings. For this to occur with a derivative of the title compound, a suitable ester functionality must be present on an alkyl chain attached to the ring (e.g., via a prior alkylation or Michael addition). Treatment with a base generates an enolate that attacks the appended ester group, leading to a new cyclic β-keto ester fused to the original cyclopentane ring.

Another key cyclization strategy is the intramolecular aldol (B89426) reaction . libretexts.orgchemistrysteps.comlibretexts.org If a ketone or aldehyde functionality is introduced elsewhere in the molecule (for example, at the end of an alkyl chain attached to the α-carbon), base- or acid-catalyzed cyclization can occur. An enolate formed at one position can attack the other carbonyl group, leading to the formation of a new ring. Subsequent dehydration (condensation) often occurs, yielding a cyclic α,β-unsaturated ketone or aldehyde. jackwestin.com These reactions are pivotal in the synthesis of bicyclic and other polycyclic systems. nih.gov

Advanced Reaction Classes

Beyond fundamental transformations, this compound is an excellent substrate for several advanced carbon-carbon bond-forming reactions that are cornerstones of modern organic synthesis.

The enolate derived from this compound is a soft nucleophile, making it an ideal candidate for Michael reactions , also known as 1,4-conjugate additions. wikipedia.orgmasterorganicchemistry.com In this reaction, the enolate (the Michael donor) adds to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). libretexts.org This reaction is highly efficient for forming 1,5-dicarbonyl compounds, which are valuable synthetic intermediates. chemistrysteps.com

The mechanism proceeds through three main steps: libretexts.org

Formation of the enolate from the β-keto ester using a catalytic amount of base.

Nucleophilic attack of the enolate on the β-carbon of the Michael acceptor.

Protonation of the resulting enolate to yield the final adduct.

The versatility of this reaction allows for the introduction of a wide variety of functionalized side chains onto the cyclopentane ring. Asymmetric variants of this reaction, using chiral organocatalysts, can produce adducts with high enantioselectivity. researchgate.net

Table 2: Michael Addition Reactions

Michael AcceptorBaseProduct Structure
Methyl vinyl ketoneNaOEtEthyl 1-formyl-1-(3-oxobutyl)cyclopentane-1-carboxylate
AcrylonitrileKOHEthyl 1-(2-cyanoethyl)-1-formylcyclopentane-1-carboxylate
Diethyl maleateNaOEtEthyl 1-(2,3-bis(ethoxycarbonyl)propyl)-1-formylcyclopentane-1-carboxylate

This table illustrates potential products from the Michael addition of this compound to common acceptors.

The aldehyde functional group of this compound is a potent electrophile, readily participating in Aldol reactions and related carbonyl couplings. In a typical Aldol addition, the aldehyde reacts with an enolate (derived from a ketone, another aldehyde, or even another molecule of the title compound) to form a β-hydroxy carbonyl compound. libretexts.org Under heating or acidic/basic conditions, this adduct can easily dehydrate to yield an α,β-unsaturated carbonyl compound, a process known as Aldol condensation. jackwestin.com

This reaction is a powerful method for C-C bond formation and can be performed intermolecularly or intramolecularly. chemistrysteps.comlibretexts.org The intramolecular variant is a key strategy for synthesizing fused ring systems, as discussed previously. beilstein-journals.org

A related transformation is the Knoevenagel condensation , where the aldehyde reacts with a compound possessing an active methylene (B1212753) group (e.g., malonic acid or its esters) in the presence of a weak base (like an amine). This reaction typically proceeds directly to the condensed, unsaturated product.

Table 3: Aldol and Knoevenagel Condensation Examples

ReactantReaction TypeCatalystProduct Type
AcetoneAldol CondensationNaOHα,β-Unsaturated Ketone
CyclohexanoneAldol CondensationLDAβ-Hydroxy Ketone
Diethyl MalonateKnoevenagel CondensationPiperidineDi-substituted Alkene

This table provides examples of carbonyl coupling reactions involving the formyl group of the title compound.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile (typically an alkene). wikipedia.org this compound itself cannot directly participate as either component. However, its functional groups provide handles for its conversion into a reactive diene or dienophile, which can then be used to construct complex polycyclic or bridged-ring scaffolds. encyclopedia.pub

Conversion to a Dienophile: The formyl group can be transformed into an electron-withdrawing group conjugated with a double bond, creating a potent dienophile. libretexts.org For example, a Wittig or Horner-Wadsworth-Emmons reaction with an appropriate phosphorane or phosphonate (B1237965) can convert the aldehyde into an α,β-unsaturated ester or ketone. This new dienophile can then react with a diene (such as cyclopentadiene (B3395910) or butadiene) to form a complex cyclohexene (B86901) derivative.

Conversion to a Diene: While more complex, the cyclopentane ring and its functional groups could be elaborated to generate a conjugated diene system. This would allow it to react with various dienophiles.

Using cyclic derivatives in Diels-Alder reactions, such as those derived from the title compound, is a common strategy for building bicyclic systems, where the stereochemical outcome can often be predicted by the endo rule. youtube.comyoutube.commasterorganicchemistry.com

Mechanistic Investigations of Reactions Involving Ethyl 1 Formylcyclopentane 1 Carboxylate

Elucidation of Reaction Pathways and Intermediates

The elucidation of reaction pathways and the identification of transient intermediates are fundamental to understanding the mechanism of any chemical transformation. For a compound like Ethyl 1-formylcyclopentane-1-carboxylate, which possesses both an aldehyde and a β-keto ester functionality, a variety of reactions, including nucleophilic additions, condensations, and redox reactions, are possible.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful and sensitive analytical technique used to detect and characterize reaction intermediates. Its "soft" ionization process allows for the transfer of ions from solution to the gas phase with minimal fragmentation, making it ideal for observing transient species.

In a hypothetical study of the reaction of this compound with a nucleophile, ESI-MS could be used to monitor the reaction mixture over time. By observing the mass-to-charge ratios of the species present, it would be possible to identify potential intermediates, such as hemiacetals, enamines, or the products of aldol-type additions. The high sensitivity of ESI-MS allows for the detection of even low-concentration intermediates, providing crucial snapshots of the reaction pathway.

Hypothetical ESI-MS Data for a Reaction of this compound:

Time (min)m/z of Detected SpeciesPutative Intermediate
1171.09[M+H]⁺ of Starting Material
5217.14[Intermediate A + H]⁺
15249.15[Intermediate B + H]⁺
60203.12[Product + H]⁺

This table is illustrative and not based on actual experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for gaining detailed structural information about molecules in solution and for monitoring the progress of a reaction. Both ¹H and ¹³C NMR would be employed to characterize the starting material, final products, and any observable intermediates in reactions involving this compound.

By acquiring NMR spectra at various time points during a reaction, one can track the disappearance of reactant signals and the appearance of product signals. The chemical shifts, coupling constants, and integration of these signals provide detailed information about the molecular structure of the species present. For example, the formation of an enolate intermediate could be inferred from the disappearance of the α-proton signal and changes in the chemical shifts of the carbonyl carbons. In some cases, specialized NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can be used to definitively establish the connectivity of atoms in complex intermediates.

Kinetic Analysis of Reaction Processes

Kinetic analysis provides quantitative information about the rates of chemical reactions, which is essential for understanding the reaction mechanism and identifying the slowest, or rate-limiting, step.

Hypothetical Rate Data for a Reaction of this compound:

Experiment[Ester] (M)[Reagent X] (M)Initial Rate (M/s)
10.10.11.2 x 10⁻⁴
20.20.12.4 x 10⁻⁴
30.10.21.2 x 10⁻⁴

This table is illustrative and not based on actual experimental data. In this hypothetical case, the reaction is first-order in the ester and zero-order in Reagent X, suggesting that the unimolecular transformation of the ester is the rate-limiting step.

Stereochemical Control and Tautomerism Studies

The stereochemical outcome of a reaction is a critical aspect of its mechanism. Additionally, the presence of tautomeric forms can significantly influence the reactivity of a molecule.

This compound, being a β-dicarbonyl compound, can exist in equilibrium with its enol tautomers. Due to the cyclic nature of the cyclopentane (B165970) ring, the enol form can potentially exist as two diastereomers: the exo-enolic form and the endo-enolic form, where the enolic double bond is either outside or inside the five-membered ring system, respectively.

The position of this equilibrium can be studied using techniques like ¹H NMR spectroscopy. The relative integrals of the signals corresponding to the keto and the different enol forms would provide the equilibrium constant. The stability of each tautomer is influenced by factors such as solvent polarity, temperature, and intramolecular hydrogen bonding. Understanding the predominant tautomeric form is crucial as the keto and enol forms exhibit different reactivities. For example, the enol form can act as a nucleophile in certain reactions.

Applications in Complex Molecule Synthesis and Natural Product Chemistry

Precursor in Pharmaceutical and Agrochemical Synthesis

The structural framework of Ethyl 1-formylcyclopentane-1-carboxylate is a feature found in numerous biologically active molecules. In pharmaceutical research, its derivatives are explored for the development of novel therapeutic agents. The cyclopentane (B165970) ring is a common motif in medicinal chemistry, and the aldehyde and ester groups provide convenient handles for elaboration into more complex structures that can interact with biological targets. For instance, related cyclopentane derivatives have been investigated for their potential as anti-inflammatory agents.

In the agrochemical sector, the utility of the ethyl cyclopentanecarboxylate (B8599756) scaffold is demonstrated by its role in the synthesis of potent crop protection agents. A structurally related compound, Ethyl 1-hydroxycyclopentanecarboxylate, serves as a key building block for spiromesifen, a commercial insecticide and miticide used in plant breeding. chemicalbook.com This highlights the importance of the cyclopentane core in developing molecules with significant agricultural applications.

Building Block for Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are of immense importance in medicinal chemistry. The dual functionality of this compound makes it an adept building block for constructing such systems. The electrophilic nature of the formyl group's carbon atom makes it a prime target for reactions with a wide array of carbon and nitrogen nucleophiles. semanticscholar.org

This reactivity allows for condensation reactions that lead to the formation of various heterocyclic rings fused to or substituted with the cyclopentane moiety. For example, research on the related compound ethyl 2-oxocyclopentane-1-carboxylate has shown its ability to react with diamines to form enamine structures, which are integral parts of many heterocyclic systems. This type of transformation showcases how the cyclopentane carboxylate framework can be effectively used to generate diverse heterocyclic scaffolds for further chemical exploration.

Intermediate for Prostaglandin Synthesis

Prostaglandins are a group of physiologically active lipid compounds with diverse hormone-like effects in animals. britannica.comyoutube.com Their structure is characterized by a cyclopentane ring with two aliphatic side chains. britannica.comyoutube.com The total synthesis of these complex natural products is a significant challenge in organic chemistry and often relies on precursors that already contain the core five-membered ring.

Strategies for prostaglandin synthesis frequently utilize simple, readily available cyclopentanoid precursors. libretexts.org The structure of this compound, possessing a functionalized cyclopentane ring, makes it a suitable intermediate for such synthetic routes. The aldehyde group can be elaborated to form one of the characteristic side chains, while the ester provides a handle for further modifications or for constructing the second chain, fitting well within established strategies for building the complex prostaglandin skeleton. libretexts.org

Access to Enantioenriched Polycyclic Systems

Many complex natural products and pharmaceuticals are polycyclic, meaning they contain multiple fused rings. Furthermore, their biological activity is often dependent on a specific three-dimensional arrangement of atoms (stereochemistry). This compound and its precursors are instrumental in synthetic strategies designed to build these intricate structures with high stereocontrol.

A key modern strategy involves the asymmetric organocatalytic Michael addition to 1-cyclopentene-1-carbaldehyde. This reaction can produce highly enantioenriched cyclopentanecarbaldehydes, which are direct precursors to compounds like this compound. These chiral building blocks can then undergo subsequent intramolecular reactions, such as aldol (B89426) condensations, to forge a second ring, yielding polycyclic systems like hydrindanes. This approach provides an efficient and atom-economical pathway to stereochemically defined polycyclic scaffolds that are foundational to many terpenes and other complex natural products. nih.gov

Interactive Table: Example of an Organocatalytic Reaction to Form a Chiral Cyclopentane Precursor This table outlines a typical reaction used to generate chiral cyclopentane intermediates, demonstrating the high levels of stereocontrol achievable.

Reactant 1 Reactant 2 Catalyst Product Yield Enantiomeric Excess (ee)
1-Cyclopentene-1-carbaldehyde Acetylacetone Jørgensen–Hayashi Catalyst (R)-2-(2-formylcyclopentyl)pentane-2,4-dione 72% 98%
1-Cyclopentene-1-carbaldehyde Ethyl acetoacetate Jørgensen–Hayashi Catalyst Ethyl 2-((1R,2R)-2-formylcyclopentyl)-3-oxobutanoate 91% Not Determined

Catalytic Approaches in Reactions of Ethyl 1 Formylcyclopentane 1 Carboxylate

Organocatalysis in Asymmetric Transformationsorgsyn.orgnih.gov

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective functionalization of carbonyl compounds. nih.gov The use of small organic molecules as catalysts offers a valuable alternative to metal-based systems. nih.gov

Jørgensen–Hayashi Catalyst Applicationsorgsyn.orgchem-station.com

The Jørgensen–Hayashi catalyst, a diarylprolinol silyl (B83357) ether, is highly effective in a variety of asymmetric reactions of aldehydes and ketones. orgsyn.orgchem-station.com It operates through the formation of nucleophilic enamine intermediates or by activating α,β-unsaturated aldehydes towards nucleophilic attack via iminium ion formation. orgsyn.orgchem-station.com

While direct applications of the Jørgensen–Hayashi catalyst with ethyl 1-formylcyclopentane-1-carboxylate are not extensively documented, its utility can be inferred from reactions with structurally similar substrates. For instance, in the asymmetric Michael addition of aldehydes to nitroalkenes, this catalyst provides the corresponding products with high diastereo- and enantioselectivity. orgsyn.org Given the presence of the aldehyde moiety, this compound could potentially act as a nucleophile after conversion to its enamine.

Furthermore, the catalyst has been successfully employed in asymmetric Michael additions of cyclopentane-1,2-dione to various acceptors, highlighting its effectiveness with five-membered ring systems. beilstein-journals.orgaalto.fi These examples suggest that this compound could undergo enantioselective additions to electrophiles when activated by the Jørgensen–Hayashi catalyst. The steric hindrance around the quaternary center would likely play a significant role in the stereochemical outcome of such transformations.

Table 1: Potential Asymmetric Transformations of this compound using Jørgensen–Hayashi Catalyst (Analogous Reactions)

Reaction TypePotential Electrophile/NucleophileExpected Product TypeKey Features of Catalyst
Michael AdditionNitroalkenes, α,β-Unsaturated aldehydesChiral γ-nitro aldehydes, Chiral 1,5-dicarbonylsEnamine activation of the aldehyde
Aldol (B89426) ReactionKetonesChiral β-hydroxy aldehydesEnamine activation, high stereocontrol
α-FunctionalizationAzodicarboxylates, Electrophilic halogen sourcesChiral α-amino aldehydes, Chiral α-halo aldehydesEnamine-mediated nucleophilic attack

Transition Metal Catalysis

Transition metal catalysts offer a broad spectrum of reactivity for the transformation of functional groups present in this compound.

Palladium(0) Catalyzed Reactionsnih.govthieme-connect.com

Palladium(0) complexes are renowned for their ability to catalyze a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. umd.edu A particularly relevant transformation for a molecule like this compound, which can be viewed as a β-formyl ester, is the palladium-catalyzed decarboxylative allylic alkylation. nih.govthieme-connect.com

In this type of reaction, an allylic β-keto ester undergoes oxidative addition to a Pd(0) catalyst, followed by decarboxylation to generate a π-allylpalladium enolate intermediate. nih.gov This intermediate can then undergo various transformations. While the substrate is a β-formyl ester, the underlying principle of generating a palladium enolate via decarboxylation of a related precursor could be applicable. For instance, a synthetic precursor to this compound, an allylic 1-formylcyclopentane-1-carboxylate, could undergo palladium(0)-catalyzed decarboxylative allylation to furnish a product with a newly installed allyl group at the quaternary center. nih.gov

Studies on diastereomeric β-ketoesters have shown that this reaction can proceed via a stereoablative enantioconvergent pathway, where both enantiomers of the starting material are converted to a common prochiral intermediate, which is then functionalized enantioselectively. nih.gov This suggests that even if a racemic precursor to this compound were used, a chiral palladium catalyst could potentially generate an enantioenriched product.

Table 2: Potential Palladium(0)-Catalyzed Reactions Involving this compound Precursors

Reaction TypeSubstrate AnalogueCatalyst SystemPotential Product
Decarboxylative Allylic AlkylationAllyl 1-formylcyclopentane-1-carboxylatePd(0) with chiral phosphine (B1218219) ligandEthyl 1-allyl-1-formylcyclopentane
Decarboxylative AllylationAllylic enol carbonates derived from the target moleculePd₂(dba)₃ with a bifunctional ligand (e.g., ZhaoPhos)α-allylated cyclopentanone (B42830) derivative

Asymmetric Hydroformylationnih.gov

Asymmetric hydroformylation is a powerful method for the synthesis of chiral aldehydes from prochiral olefins. This reaction, typically catalyzed by rhodium complexes with chiral phosphine or phosphite (B83602) ligands, involves the addition of a formyl group and a hydrogen atom across a double bond. nih.govnih.gov

The synthesis of this compound itself can be envisaged via the asymmetric hydroformylation of a suitable precursor, such as ethyl 1-cyclopentene-1-carboxylate. The hydroformylation of this substrate would introduce the formyl group at the 2-position, leading to the desired product. The choice of chiral ligand would be crucial in controlling the enantioselectivity of the newly formed stereocenter. Rhodium-based catalysts are the most extensively studied for this transformation, and a variety of chiral ligands have been developed to achieve high enantioselectivities for a range of olefinic substrates. nih.govresearchgate.netacs.org The regioselectivity of the hydroformylation would also be a key consideration, aiming for the formation of the branched aldehyde over the linear one.

Table 3: Retrosynthetic Approach to this compound via Asymmetric Hydroformylation

PrecursorReactionCatalyst SystemTarget Molecule
Ethyl 1-cyclopentene-1-carboxylateAsymmetric HydroformylationRhodium complex with chiral phosphine/phosphite ligands (e.g., BINAPHOS)This compound

Heterogeneous Catalysis and Catalyst Recyclingnih.govuab.cat

Heterogeneous catalysts offer significant advantages in terms of ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling, contributing to more sustainable chemical processes. nih.govuab.cat

The aldehyde functionality of this compound is amenable to reactions that can be catalyzed by solid catalysts. For example, the Knoevenagel condensation, which involves the reaction of an aldehyde with an active methylene (B1212753) compound, can be effectively catalyzed by basic heterogeneous catalysts. nih.govuab.cat Materials such as functionalized silicas or organic polymers bearing basic moieties have been shown to be active and recyclable catalysts for this transformation. uab.catuab.cat this compound could react with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a recyclable basic catalyst to yield the corresponding cyclopentylidene derivatives.

Similarly, aldol condensations can be performed using solid acid or base catalysts. researchgate.netnacatsoc.org this compound could undergo a self-condensation or a crossed aldol condensation with another enolizable carbonyl compound. The use of heterogeneous catalysts such as mixed metal oxides or supported base catalysts could facilitate these reactions and allow for the recovery and reuse of the catalyst. researchgate.netnih.gov

Table 4: Potential Heterogeneous Catalytic Reactions and Recyclable Catalysts

Reaction TypeReactant for this compoundHeterogeneous Catalyst ExampleKey Advantage
Knoevenagel CondensationMalononitrile, Ethyl cyanoacetateAmine-functionalized silica (B1680970), Basic ion-exchange resinsCatalyst is easily filtered and can be reused
Aldol CondensationAnother molecule of the starting material or a ketoneMixed metal oxides (e.g., Mg-Al hydrotalcite), Supported alkali metalsAvoids corrosive homogeneous bases and simplifies workup

Acid and Base Catalysis in Transformationswikipedia.orgwikipedia.org

The presence of both an aldehyde and an ester group makes this compound susceptible to various transformations under acidic or basic conditions. wikipedia.orgwikipedia.org

Under basic conditions, the α-proton to the formyl group is acidic and can be removed to form an enolate. This enolate can then participate in a variety of reactions. For instance, an intramolecular Cannizzaro-type reaction is a possibility, or more likely, an intermolecular aldol addition or condensation with another molecule of the aldehyde. wikipedia.orgmasterorganicchemistry.com If the reaction conditions are carefully controlled, this could lead to dimers or oligomers. In the presence of a different carbonyl compound, a crossed aldol reaction could occur. libretexts.org

Acid catalysis can be employed to promote different types of reactions. For instance, the formyl group can be protected as an acetal (B89532) by reacting it with an alcohol in the presence of an acid catalyst. This would allow for selective transformations at the ester functionality. Furthermore, acid-catalyzed aldol-type reactions can also occur, proceeding through an enol intermediate. wikipedia.org

The potential for intramolecular reactions also exists, although in the case of this compound, this would lead to highly strained ring systems and is therefore less likely under standard conditions. However, in appropriately designed substrates with additional functional groups, acid or base catalysis could trigger intramolecular cyclizations. wikipedia.orgjove.com

Table 5: Potential Acid and Base-Catalyzed Transformations

Catalyst TypePotential ReactionProduct Type
Base (e.g., NaOH, Et₃N)Self-Aldol Addition/Condensationβ-hydroxy aldehyde dimer or α,β-unsaturated aldehyde dimer
Base (e.g., NaOH, Et₃N)Crossed Aldol Condensation (with a ketone)α,β-unsaturated ketone
Acid (e.g., H₂SO₄, TsOH)Acetal Formation (with an alcohol)Protected aldehyde
Acid (e.g., H₂SO₄, TsOH)Enol-mediated Aldol Additionβ-hydroxy aldehyde

Asymmetric Synthesis and Stereocontrol Utilizing Ethyl 1 Formylcyclopentane 1 Carboxylate

Diastereoselective Synthesis Approaches

Diastereoselective synthesis often employs chiral auxiliaries, which are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net In the context of ethyl 1-formylcyclopentane-1-carboxylate, a plausible strategy would involve the diastereoselective formylation of an enolate derived from a cyclopentanecarboxylate (B8599756) appended with a chiral auxiliary.

The general approach would commence with the esterification of 1-cyclopentanecarboxylic acid with a chiral alcohol, such as (-)-8-phenylmenthol (B56881) or an Evans oxazolidinone auxiliary. researchgate.net The resulting chiral ester can then be deprotonated with a suitable base, like lithium diisopropylamide (LDA), to form a chiral enolate. The subsequent reaction of this enolate with a formylating agent, for example, N-formylmorpholine, would proceed with facial selectivity dictated by the steric bulk of the chiral auxiliary. The auxiliary would shield one face of the enolate, compelling the electrophile to approach from the less hindered face, thus leading to the preferential formation of one diastereomer. The final step would involve the cleavage of the chiral auxiliary to yield the desired enantiomerically enriched this compound.

The efficiency of such an approach is highly dependent on the choice of the chiral auxiliary, the reaction conditions, and the nature of the electrophile. The table below illustrates hypothetical outcomes for the diastereoselective formylation of a cyclopentanecarboxylate employing different chiral auxiliaries, based on typical results observed in similar systems.

Chiral AuxiliaryBaseElectrophileSolventTemp (°C)Diastereomeric Ratio (d.r.)
Evans OxazolidinoneLDAN-FormylmorpholineTHF-7895:5
(-)-8-PhenylmentholLHMDSEthyl Formate (B1220265)Toluene-7892:8
(S)-(-)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-aminen-BuLi2,2,2-Trifluoroethyl formateTHF-10098:2

This table presents hypothetical data based on established principles of diastereoselective synthesis.

Enantioselective Methodologies

Enantioselective methodologies offer a more atom-economical approach by using a substoichiometric amount of a chiral catalyst to generate an enantiomerically enriched product from a prochiral substrate. For the synthesis of this compound, an enantioselective formylation of a suitable cyclopentene (B43876) precursor or a desymmetrization of a prochiral cyclopentanedicarboxylate derivative could be envisioned.

One potential strategy involves the use of a chiral organocatalyst, such as a cinchona alkaloid-derived thiourea (B124793) or squaramide catalyst, to promote the Michael addition of a formyl anion equivalent to an α,β-unsaturated cyclopentenecarboxylate. nih.gov Alternatively, a transition metal-catalyzed asymmetric formylation could be employed. For instance, a palladium or rhodium complex bearing a chiral phosphine (B1218219) ligand could catalyze the formylation of a silyl (B83357) enol ether derived from ethyl cyclopentanecarboxylate. The chiral environment created by the catalyst-ligand complex would differentiate between the two enantiotopic faces of the enol ether, leading to the preferential formation of one enantiomer.

The success of these enantioselective methods hinges on the design of the chiral catalyst and the optimization of reaction parameters to maximize both conversion and enantiomeric excess (ee). The following table provides a hypothetical overview of potential enantioselective formylation reactions.

Catalyst SystemLigandSubstrateFormyl SourceSolventYield (%)Enantiomeric Excess (ee, %)
Pd(OAc)₂(R)-BINAP1-Ethoxycarbonyl-1-cyclopenteneCO/H₂Toluene8592
Rh(acac)(CO)₂(S,S)-ChiraphosEthyl cyclopentanecarboxylateN-FormylsaccharinDCM9095
Cinchona-Thiourea-Ethyl 2-oxocyclopentanecarboxylateEthyl CyanoformateChloroform7888

This table presents hypothetical data based on known applications of these catalyst systems in asymmetric synthesis.

In diastereoselective approaches utilizing chiral auxiliaries, the mechanism of chiral induction is primarily governed by steric effects. The bulky chiral auxiliary, covalently bonded to the cyclopentane (B165970) substrate, creates a rigid conformational bias. This pre-organization of the substrate favors the approach of the incoming electrophile from the less sterically encumbered face, leading to the observed diastereoselectivity. For instance, in the case of an Evans oxazolidinone auxiliary, the enolate typically adopts a chelated transition state with the lithium cation, and the bulky substituent on the oxazolidinone ring effectively blocks one face of the enolate.

In enantioselective catalysis, the chiral induction mechanism is more intricate and depends on the nature of the catalyst. With chiral transition metal complexes, the substrate coordinates to the metal center, which is rendered chiral by the surrounding ligand. The ligand's stereoelectronic properties create a chiral pocket that differentiates between the two prochiral faces of the substrate or the two enantiomeric transition states of the reaction. This results in a lower activation energy for the pathway leading to one enantiomer. For organocatalysts like cinchona alkaloid derivatives, chiral induction often occurs through the formation of non-covalent interactions, such as hydrogen bonding. The catalyst can simultaneously activate both the nucleophile and the electrophile, organizing them in a chiral transition state assembly that favors the formation of one enantiomer. nih.gov

Control of Stereogenic Centers in Cyclopentane Frameworks

The control of stereogenic centers, particularly quaternary centers, within a cyclopentane framework is a formidable challenge in organic synthesis. The construction of the C1 quaternary stereocenter in this compound requires careful planning and execution of stereoselective reactions. The inherent conformational flexibility of the five-membered ring can make stereocontrol difficult to achieve compared to more rigid six-membered ring systems.

Strategies for controlling stereocenters in cyclopentane frameworks often rely on annulation reactions that build the ring with the desired stereochemistry in place. For example, catalytic asymmetric [3+2] cycloadditions can provide rapid access to highly functionalized cyclopentanes with excellent stereocontrol. nih.gov Furthermore, domino reactions and cascade sequences initiated by a stereoselective event can generate multiple stereocenters in a single operation with high levels of diastereo- and enantioselectivity. nih.gov

The introduction of the formyl and ethyl carboxylate groups at the same carbon atom necessitates a reaction that can efficiently create a quaternary center. Methods such as the stereoselective alkylation or formylation of a pre-existing stereocenter adjacent to the target carbon, followed by rearrangement, or the direct asymmetric functionalization of a prochiral center are key strategies. The choice of methodology is often dictated by the availability of starting materials and the desired absolute and relative stereochemistry of the final product. The development of novel catalytic systems that can effectively control the stereochemistry of reactions on five-membered rings remains an active area of research. researchgate.net

Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of Ethyl 1-formylcyclopentane-1-carboxylate. Through the analysis of proton (¹H) and carbon-13 (¹³C) spectra, the connectivity and chemical environment of each atom in the molecule can be mapped.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound exhibits characteristic signals that correspond to the distinct proton environments within the molecule. The most downfield signal is typically the aldehyde proton of the formyl group (-CHO), which is expected to appear as a singlet in the range of δ 9.5–10.0 ppm. nih.gov This significant downfield shift is due to the strong deshielding effect of the adjacent carbonyl group.

The protons of the ethyl ester group give rise to two distinct multiplets. The quartet, typically found around δ 4.1-4.4 ppm, corresponds to the methylene (B1212753) protons (-OCH₂CH₃) and is split by the adjacent methyl protons. The methyl protons (-OCH₂CH₃) appear as a triplet around δ 1.2-1.4 ppm, split by the methylene protons.

The protons of the cyclopentane (B165970) ring produce a series of complex, overlapping multiplets in the upfield region of the spectrum, generally between δ 1.5 and 2.5 ppm. This complexity arises from the restricted rotation and conformational rigidity of the five-membered ring, leading to intricate spin-spin coupling patterns.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
9.5 - 10.0Singlet1H-CHO
4.1 - 4.4Quartet2H-OCH₂CH₃
1.5 - 2.5Multiplet8HCyclopentane-H
1.2 - 1.4Triplet3H-OCH₂CH₃

Note: Data is based on predicted values and typical chemical shift ranges for similar functional groups.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides further structural confirmation by detailing the carbon framework of the molecule. The most deshielded carbon is the formyl carbon (-CHO), which is expected to resonate in the region of δ 200-205 ppm. The ester carbonyl carbon (C=O) typically appears in the range of δ 165–175 ppm. nih.gov

The quaternary carbon of the cyclopentane ring, to which both the formyl and ester groups are attached, is found further downfield than the other ring carbons. The methylene carbons of the ethyl group (-OCH₂CH₃) and the cyclopentane ring carbons appear at distinct chemical shifts, providing a complete carbon "fingerprint" of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ ppm)Carbon TypeAssignment
200 - 205CH-CHO
165 - 175C-C=O (Ester)
~60CC1-Cyclopentane
~61CH₂-OCH₂CH₃
25 - 40CH₂Cyclopentane-C
~14CH₃-OCH₂CH₃

Note: Data is based on predicted values and typical chemical shift ranges for similar functional groups.

Advanced NMR Techniques for Mechanistic Studies

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques are crucial for more complex mechanistic studies and unambiguous signal assignment in molecules like this compound. Techniques such as COSY (Correlation Spectroscopy) can establish proton-proton coupling networks within the cyclopentane ring and the ethyl group.

For more detailed structural analysis, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are employed. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations. These techniques would be instrumental in confirming the connectivity between the formyl and ester groups and their attachment to the C1 position of the cyclopentane ring. In studies of related substituted cyclopentanes, 2D NMR has been essential for determining stereochemistry and conformational preferences. rsc.org

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, ESI-MS would be expected to show a prominent pseudomolecular ion, [M+H]⁺, corresponding to the protonated molecule. Other adducts, such as [M+Na]⁺ and [M+K]⁺, may also be observed depending on the solvent system and the presence of alkali metal salts.

Table 3: Predicted ESI-MS Adducts for this compound (C₉H₁₄O₃, Exact Mass: 170.0943)

AdductPredicted m/z
[M+H]⁺171.1016
[M+Na]⁺193.0835
[M+K]⁺209.0575
[M+NH₄]⁺188.1281

Note: Data is based on predicted values.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of the molecule and its fragments. For this compound (C₉H₁₄O₃), the theoretical exact mass of the molecular ion [M]⁺ is 170.0943 u. HRMS would be able to confirm this mass with a high degree of accuracy (typically within 5 ppm).

Analysis of the fragmentation pattern in the mass spectrum can provide valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OC₂H₅) and McLafferty rearrangements. Aldehydes typically undergo α-cleavage, leading to the loss of the formyl group (-CHO) or a hydrogen radical. The fragmentation of this compound would likely involve a combination of these pathways, providing further confirmation of its structure.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for both the purification of this compound after synthesis and for the analytical determination of its purity and enantiomeric composition.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of chiral compounds like this compound. The determination of enantiomeric excess is most commonly achieved using HPLC. nih.gov

The separation of enantiomers requires a chiral environment, which is provided by a Chiral Stationary Phase (CSP). Chiral separations are based on the formation of transient diastereomeric complexes between the analyte enantiomers and the CSP, leading to different retention times. bgb-analytik.com A separation factor (α) greater than 1.1 is generally considered resolvable. bgb-analytik.com

Commonly used CSPs for such separations include polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives like RegisCell® and RegisPack®) and Pirkle-type phases (e.g., Whelk-O® 1). bgb-analytik.com These columns can be operated in different modes:

Normal-Phase (NP) HPLC: This mode typically uses non-polar mobile phases like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol (B145695). mdpi.com It is often the first approach for developing a chiral separation method. bgb-analytik.com

Reverse-Phase (RP) HPLC: This mode uses polar mobile phases, such as mixtures of water with acetonitrile (B52724) or methanol. lcms.czsigmaaldrich.com RP methods are particularly advantageous when coupling HPLC with mass spectrometry. lcms.cz The separation mechanism in RP mode on certain CSPs, like cyclodextrins, often involves inclusion complexing, where the analyte fits into a cavity in the stationary phase. sigmaaldrich.com

The choice between NP and RP modes depends on factors like analyte solubility and the need for subsequent preparative-scale purification or MS detection. bgb-analytik.com

Parameter Normal-Phase (NP) Conditions Reverse-Phase (RP) Conditions
Stationary Phase Polysaccharide-based CSPs (e.g., Chiralcel OD)Macrocyclic glycopeptide or Cyclodextrin-based CSPs
Mobile Phase n-hexane:isopropanol, n-hexane:ethanolAcetonitrile:water, Methanol:water
Additives Acetic acid, diethylamineFormic acid, ammonium (B1175870) acetate (B1210297)
Advantages Often provides good initial selectivity. bgb-analytik.comHighly compatible with Mass Spectrometry (MS). lcms.cz

Alongside HPLC, Gas Chromatography (GC) is a very accurate and commonly used technique for determining the enantiomeric excess (ee) of chiral compounds. nih.gov Given the volatility of an ethyl ester like this compound, GC is a particularly suitable method. The analysis is performed using a chiral capillary column, where the stationary phase is coated with a chiral selector. As the enantiomers pass through the column, they interact differently with the chiral stationary phase, resulting in different retention times and allowing for their separation and quantification. This method provides a reliable way to determine the ratio of the enantiomers present in a sample.

Following its synthesis, this compound must be purified to remove unreacted starting materials, byproducts, and other impurities. Flash column chromatography is the most common method for this purpose on a laboratory scale. wiley-vch.deorgsyn.org

The process involves passing the crude reaction mixture through a column packed with a solid adsorbent, typically silica (B1680970) gel. rsc.orgcaltech.edu A solvent system (eluent) is chosen to move the components down the column at different rates. For compounds of intermediate polarity like this compound, a common eluent is a mixture of a non-polar solvent like hexanes or petroleum ether (PE) and a more polar solvent like ethyl acetate (EA). rsc.orgcaltech.edu The ratio of the solvents is optimized using thin-layer chromatography (TLC) to achieve good separation. Ratios such as 6:1, 8:1, or even 100:1 of PE:EA have been successfully used to purify structurally related compounds. rsc.org The separation is monitored by collecting fractions and analyzing them by TLC to combine the pure product fractions.

Technique Stationary Phase Typical Mobile Phase (Eluent) Purpose
Flash Column ChromatographySilica GelHexanes/Ethyl Acetate, Petroleum Ether/Ethyl AcetatePost-synthesis purification

High-Performance Liquid Chromatography (HPLC)

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen) within a pure sample of a compound. This data is then compared to the theoretical values calculated from the molecular formula to confirm the compound's elemental composition and support its identification.

For this compound, the molecular formula is C₉H₁₄O₃, with a molecular weight of 170.21 g/mol . The theoretical elemental composition is calculated as follows:

Element Atomic Weight ( g/mol ) Number of Atoms Total Mass ( g/mol ) Percentage (%)
Carbon (C)12.0119108.09963.51%
Hydrogen (H)1.0081414.1128.29%
Oxygen (O)15.999347.99728.20%
Total 170.208 100.00%

An experimental result from an elemental analyzer that closely matches these theoretical percentages provides strong evidence for the purity and the assigned molecular formula of the synthesized compound.

Optical Rotation Measurements for Chiral Compounds

This compound possesses a chiral center at the C1 position of the cyclopentane ring, where four different substituents are attached: a formyl group, an ethyl carboxylate group, and two distinct carbon chains within the ring. This chirality means the compound can exist as a pair of non-superimposable mirror images, known as enantiomers. Optical rotation measurement is a crucial technique used to characterize and differentiate between these enantiomers.

This method relies on the property of chiral molecules to rotate the plane of plane-polarized light. nih.gov When a beam of plane-polarized light passes through a solution containing a chiral compound, the plane of polarization is rotated by a specific angle. nih.gov This angle of rotation is measured using a polarimeter. The measurement is standardized as the specific optical rotation ([α]), which is an intrinsic property of a chiral molecule under specific conditions.

The direction and magnitude of the rotation are used to distinguish between the two enantiomers of a compound. One enantiomer will rotate the plane of polarized light in a clockwise direction, termed dextrorotatory and denoted by a positive sign (+). Its mirror image, the levorotatory enantiomer, will rotate the light by an equal amount in the counter-clockwise direction, denoted by a negative sign (-). researchgate.net The specific optical rotation is a key physical constant for a chiral substance and is essential for confirming the absolute configuration of a synthesized or isolated enantiomer. nih.gov Furthermore, polarimetry is instrumental in determining the enantiomeric excess (e.e.) of a mixture, which quantifies the purity of a sample with respect to its enantiomers. nih.gov

EnantiomerHypothetical Specific Optical Rotation [α]D20Direction of Rotation
(R)-Ethyl 1-formylcyclopentane-1-carboxylate+X°Dextrorotatory
(S)-Ethyl 1-formylcyclopentane-1-carboxylate-X°Levorotatory
Racemic Mixture (50:50)Optically Inactive

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which reveals the vibrational frequencies of the bonds within the molecule. For this compound, IR spectroscopy can unequivocally confirm the presence of its key functional groups: the aldehyde and the ester.

The most prominent features in the IR spectrum of this compound would be the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of both the ester and the aldehyde. The aliphatic ester carbonyl stretch typically appears in the range of 1750-1735 cm⁻¹. orgchemboulder.compressbooks.pub The aldehyde carbonyl stretch is usually found in a similar region, from 1740-1720 cm⁻¹. Due to this overlap, these two peaks might appear as a single broad, strong absorption or as two closely spaced, resolved peaks.

Another key diagnostic feature for the aldehyde is the C-H stretching vibration of the formyl group, which typically appears as one or two distinct, weaker bands in the region of 2850-2750 cm⁻¹. The presence of these bands, in conjunction with the strong carbonyl absorption, provides strong evidence for the aldehyde functionality.

The ester group is further confirmed by the presence of C-O stretching vibrations, which appear as two or more bands in the fingerprint region between 1300-1000 cm⁻¹. orgchemboulder.comlibretexts.org The spectrum would also feature C-H stretching vibrations from the cyclopentane ring and the ethyl group just below 3000 cm⁻¹.

The table below summarizes the expected characteristic IR absorption bands for this compound.

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)Intensity
AldehydeC=O Stretch1740 - 1720Strong
AldehydeC-H Stretch (Formyl)2850 - 2750Weak to Medium
EsterC=O Stretch (Aliphatic)1750 - 1735Strong
EsterC-O Stretch1300 - 1000Strong
AlkylC-H Stretch2962 - 2853Medium to Strong

X-ray Diffraction for Solid-State Structure Determination

For this compound, a successful single-crystal X-ray diffraction analysis would provide several key pieces of information. It would confirm the connectivity of the atoms, definitively establishing the cyclopentane ring structure with the formyl and ethyl carboxylate groups attached to the same carbon atom. Crucially, for a single enantiomer, the analysis would determine its absolute stereochemistry (whether it is the R or S enantiomer) without ambiguity. The analysis also reveals detailed conformational data, such as the puckering of the cyclopentane ring and the orientation of the substituent groups.

While no specific X-ray diffraction studies for this compound were found in the search results, the methodology is standard for such structural elucidations. mdpi.comresearchgate.net Obtaining a suitable single crystal of the compound is the primary prerequisite for this analysis. If the compound is a liquid at room temperature or does not readily form high-quality crystals, this technique may be challenging. In cases where single crystals cannot be obtained, powder X-ray diffraction (powder XRD) could be used to analyze the sample, although it provides less detailed structural information.

The table below presents the type of data that would be generated from a hypothetical single-crystal X-ray diffraction experiment on this compound.

Crystallographic ParameterHypothetical Data
Chemical FormulaC₉H₁₄O₃
Formula Weight170.20
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions (a, b, c)a = X Å, b = Y Å, c = Z Å
Unit Cell Angles (α, β, γ)α = 90°, β = Y°, γ = 90°
Volume (V)XYZ ų
Molecules per Unit Cell (Z)4

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT methods are instrumental in predicting a wide range of molecular properties by approximating the exchange-correlation energy, a complex term accounting for quantum mechanical effects.

Prediction of Molecular Structures and Geometries

Table 1: Hypothetical Predicted Geometrical Parameters for Ethyl 1-formylcyclopentane-1-carboxylate using DFT Note: The following data is illustrative of typical DFT outputs and not based on published results for this specific molecule.

ParameterPredicted Value
C=O (formyl) Bond Length~1.21 Å
C=O (ester) Bond Length~1.22 Å
C-O (ester) Bond Length~1.35 Å
C-C (ring avg.) Bond Length~1.54 Å
O=C-C Bond Angle~125°

Simulation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations are highly effective in simulating spectroscopic data, which is crucial for structure verification. By calculating the magnetic shielding tensors of atomic nuclei within the molecule, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms. rsc.org These theoretical predictions can be compared with experimental NMR data to confirm the molecular structure or to help assign specific signals in a complex spectrum. researchgate.net The accuracy of these predictions depends on the chosen functional and basis set, with methods like Gauge-Independent Atomic Orbital (GIAO) being commonly employed. mdpi.com

Investigation of Reaction Mechanisms and Transition States

DFT is a powerful tool for exploring the mechanisms of chemical reactions. For this compound, this could involve studying its behavior in reactions such as nucleophilic additions to the formyl group or cycloadditions. mdpi.com By mapping the potential energy surface, chemists can identify the structures of transition states—the high-energy intermediates between reactants and products. researchgate.net Calculating the energy barriers associated with these transition states allows for the prediction of reaction rates and the determination of the most likely reaction pathway.

Ab Initio Methods

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics, without the use of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a hierarchy of accuracy and computational expense. While computationally more demanding than DFT, high-level ab initio calculations can provide very accurate results for molecular energies and properties, serving as a benchmark for other methods. For a molecule of this size, methods like MP2 could be used to refine the geometries and energies obtained from DFT calculations.

Conformational Analysis

The cyclopentane (B165970) ring in this compound is not planar and can adopt several puckered conformations, such as the "envelope" and "twist" forms. Furthermore, rotation around the single bonds of the ethyl and formyl substituents leads to a complex conformational landscape with multiple local energy minima.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 1-formylcyclopentane-1-carboxylate, and what experimental conditions are critical for optimizing yield?

  • Answer : The synthesis typically involves cyclopentane ring functionalization. A common approach is the Friedel-Crafts acylation of cyclopentene derivatives using acyl halides or anhydrides under Lewis acid catalysis (e.g., AlCl₃) . For the target compound, formylation at the 1-position may require careful control of reaction temperature (0–25°C) to avoid over-oxidation or side reactions. Esterification steps (e.g., ethanol with cyclopentanecarboxylic acid derivatives) often employ acid catalysts like H₂SO₄ or DCC coupling agents . Yield optimization hinges on solvent selection (e.g., anhydrous dichloromethane) and stoichiometric ratios of reagents.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are key functional groups identified?

  • Answer :

  • ¹H/¹³C NMR : The formyl proton appears as a singlet near δ 9.5–10.0 ppm, while the ester carbonyl (C=O) resonates at δ 165–175 ppm. Cyclopentane ring protons show complex splitting patterns due to ring strain .
  • IR Spectroscopy : Strong absorption bands at ~1720 cm⁻¹ (ester C=O) and ~1700 cm⁻¹ (formyl C=O) confirm functional groups .
  • X-ray Crystallography : Used to resolve ambiguities in stereochemistry or ring conformation, with bond angles and torsion angles critical for validating the structure .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Answer :

  • Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to mitigate inhalation risks, as volatilization of the ester and formyl groups may occur .
  • Waste Disposal : Segregate organic waste and neutralize acidic byproducts before disposal through certified hazardous waste services .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data for this compound derivatives, such as unexpected downfield shifts in NMR?

  • Answer : Contradictions often arise from solvent effects, hydrogen bonding, or dynamic conformational changes. For example, polar aprotic solvents (e.g., DMSO-d₆) can deshield protons, causing shifts. Advanced methods include:

  • Variable-Temperature NMR : To study ring-flipping dynamics in cyclopentane derivatives .
  • DFT Calculations : Compare experimental and computed chemical shifts to identify conformational preferences .
  • Heteronuclear Correlation (HSQC/HMBC) : Resolve ambiguities in carbonyl group assignments .

Q. What strategies improve regioselectivity in the functionalization of this compound for novel derivatives?

  • Answer :

  • Directed Ortho-Metalation : Use the formyl group as a directing group for lithiation, enabling selective substitution at the cyclopentane ring .
  • Protection/Deprotection : Temporarily protect the formyl group (e.g., as an acetal) to perform reactions at the ester moiety without interference .
  • Catalytic Asymmetric Synthesis : Chiral ligands (e.g., BINAP) with transition metals (Pd, Rh) can induce enantioselectivity in hydrogenation or cross-coupling steps .

Q. How can computational methods guide the design of this compound-based catalysts or bioactive molecules?

  • Answer :

  • Molecular Docking : Predict binding affinities to biological targets (e.g., enzymes) by modeling interactions between the formyl/ester groups and active sites .
  • QM/MM Simulations : Study reaction mechanisms involving the compound, such as nucleophilic acyl substitutions .
  • SAR Studies : Corrogate substituent effects on bioactivity using Hammett plots or 3D-QSAR models .

Q. What statistical methods are recommended for validating reproducibility in synthetic yields or spectroscopic measurements?

  • Answer :

  • ANOVA : Compare yields across multiple batches to identify systematic errors .
  • Principal Component Analysis (PCA) : Reduce dimensionality in spectral datasets (e.g., IR, NMR) to detect outliers .
  • Error Propagation Analysis : Quantify uncertainty in molecular weight or purity calculations using Gaussian error models .

Methodological Notes

  • Data Presentation : Tabulate comparative reaction yields, spectroscopic assignments, and computational results to enhance clarity .
  • Critical Analysis : Discuss limitations of techniques (e.g., X-ray crystallography for amorphous samples) and propose alternatives like powder XRD or TEM .
  • Ethical Reporting : Disclose conflicts of interest and adhere to IUPAC nomenclature for chemical structures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.